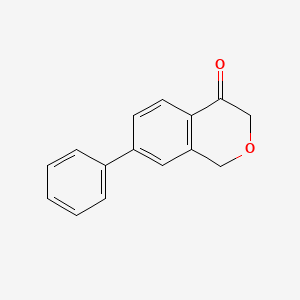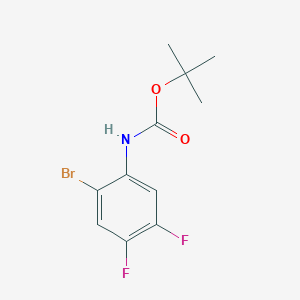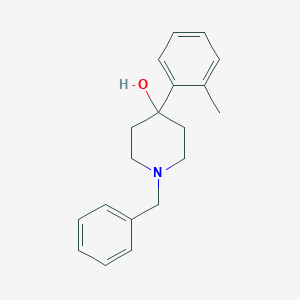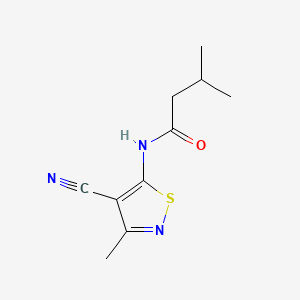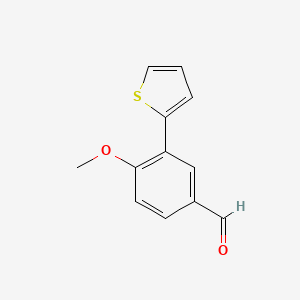![molecular formula C22H34N2O5 B8607802 ethyl (1R,2S)-2-ethenyl-1-[[(1R,2R,4S)-2-[hex-5-enyl(methyl)carbamoyl]-4-hydroxycyclopentanecarbonyl]amino]cyclopropane-1-carboxylate](/img/structure/B8607802.png)
ethyl (1R,2S)-2-ethenyl-1-[[(1R,2R,4S)-2-[hex-5-enyl(methyl)carbamoyl]-4-hydroxycyclopentanecarbonyl]amino]cyclopropane-1-carboxylate
Overview
Description
ethyl (1R,2S)-2-ethenyl-1-[[(1R,2R,4S)-2-[hex-5-enyl(methyl)carbamoyl]-4-hydroxycyclopentanecarbonyl]amino]cyclopropane-1-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2S)-2-ethenyl-1-[[(1R,2R,4S)-2-[hex-5-enyl(methyl)carbamoyl]-4-hydroxycyclopentanecarbonyl]amino]cyclopropane-1-carboxylate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the cyclopentanecarbonyl intermediate, followed by the introduction of the hex-5-enyl-methyl-carbamoyl group. The final steps involve the formation of the vinyl-cyclopropanecarboxylic acid ethyl ester moiety. Each step requires careful control of temperature, pH, and the use of appropriate catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
ethyl (1R,2S)-2-ethenyl-1-[[(1R,2R,4S)-2-[hex-5-enyl(methyl)carbamoyl]-4-hydroxycyclopentanecarbonyl]amino]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
ethyl (1R,2S)-2-ethenyl-1-[[(1R,2R,4S)-2-[hex-5-enyl(methyl)carbamoyl]-4-hydroxycyclopentanecarbonyl]amino]cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl (1R,2S)-2-ethenyl-1-[[(1R,2R,4S)-2-[hex-5-enyl(methyl)carbamoyl]-4-hydroxycyclopentanecarbonyl]amino]cyclopropane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **1-{[2-(Hex-5-enyl-methyl-carbamoyl)-4-hydroxy-cyclopentanecarbonyl]-amino}-2-vinyl-cyclopropanecarboxylic acid methyl ester
- **1-{[2-(Hex-5-enyl-methyl-carbamoyl)-4-hydroxy-cyclopentanecarbonyl]-amino}-2-vinyl-cyclopropanecarboxylic acid propyl ester
Uniqueness
Compared to similar compounds, ethyl (1R,2S)-2-ethenyl-1-[[(1R,2R,4S)-2-[hex-5-enyl(methyl)carbamoyl]-4-hydroxycyclopentanecarbonyl]amino]cyclopropane-1-carboxylate exhibits unique properties due to its specific ester group. This can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H34N2O5 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
ethyl 2-ethenyl-1-[[2-[hex-5-enyl(methyl)carbamoyl]-4-hydroxycyclopentanecarbonyl]amino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H34N2O5/c1-5-8-9-10-11-24(4)20(27)18-13-16(25)12-17(18)19(26)23-22(14-15(22)6-2)21(28)29-7-3/h5-6,15-18,25H,1-2,7-14H2,3-4H3,(H,23,26) |
InChI Key |
NSTKOMXWIKNEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)NC(=O)C2CC(CC2C(=O)N(C)CCCCC=C)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
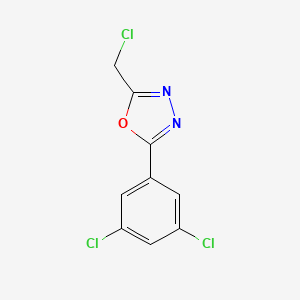
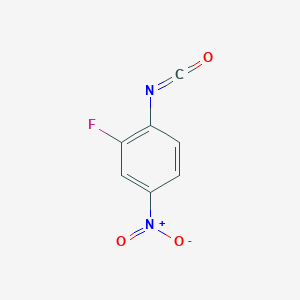
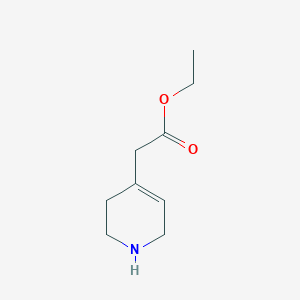
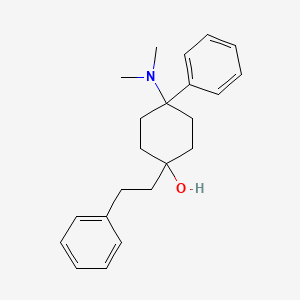
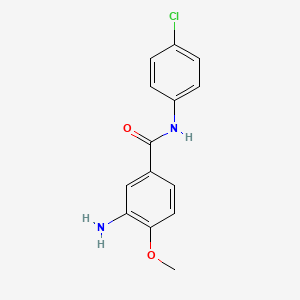
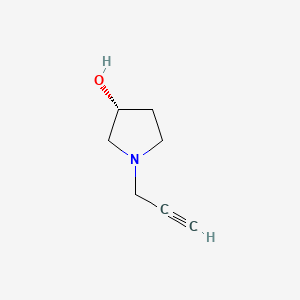
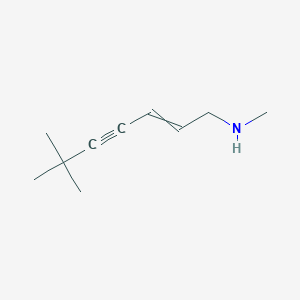
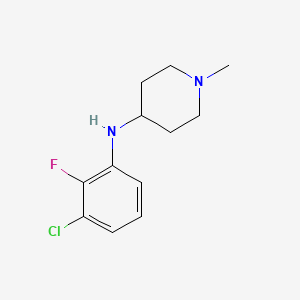
![6-(3,5-dimethoxyphenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8607784.png)
